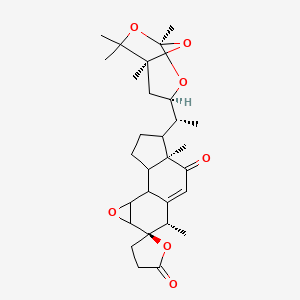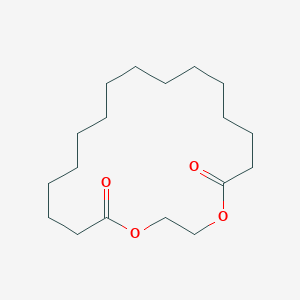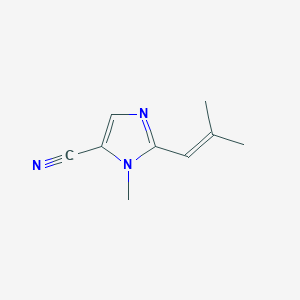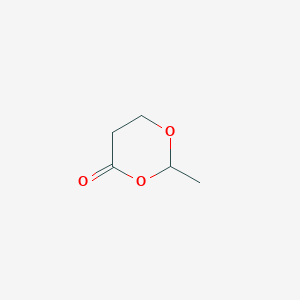
Petuniolide A 12-ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Petuniolide A 12-ketone is a naturally occurring compound found in the genus PetuniaThe molecular formula of this compound is C29H40O7, and it has a molecular weight of 500.6237 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Petuniolide A 12-ketone involves several synthetic steps, including the oxidation of alkenes and the hydration of alkynes. One common method is the oxidation of primary alcohols to aldehydes, followed by further oxidation to ketones using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) . Another method involves the ozonolysis of alkenes to form 1,2-diols, which are then cleaved to form ketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Petuniolide A 12-ketone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as ketones, ethers, and esters .
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) and potassium permanganate (KMnO4) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used to reduce ketones to secondary alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce secondary alcohols .
Aplicaciones Científicas De Investigación
Petuniolide A 12-ketone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological pathways and its effects on cellular processes.
Industry: The compound is used in the development of eco-friendly pesticides and as a lead molecule for designing new bioactive compounds
Mecanismo De Acción
Petuniolide A 12-ketone exerts its effects by interacting with specific molecular targets and pathways. One of its primary mechanisms is the antagonism of GABA receptors, which disrupts the normal functioning of the nervous system in insects . This action makes it an effective natural insecticide. Additionally, its complex molecular structure allows it to interact with various biological targets, leading to diverse biological activities.
Comparación Con Compuestos Similares
Petuniolide A 12-ketone is unique among ergostane-type steroids due to its specific structural features and biological activities. Similar compounds include:
Petuniolide B: Similar in structure but with different functional groups, leading to variations in biological activity.
Petuniasterone A: Another ergostane-type steroid with distinct biological properties.
Petunioside: A related compound with different functional groups and biological activities
These compounds share some structural similarities but differ in their specific functional groups and biological effects, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C29H40O7 |
|---|---|
Peso molecular |
500.6 g/mol |
Nombre IUPAC |
(6R,10S,11R)-6,10-dimethyl-5-[(1R)-1-[(1S,3R,5S)-1,5,6,6-tetramethyl-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]spiro[13-oxatetracyclo[7.5.0.02,6.012,14]tetradec-8-ene-11,5'-oxolane]-2',7-dione |
InChI |
InChI=1S/C29H40O7/c1-14(19-13-26(5)25(3,4)35-28(7,33-19)36-26)17-8-9-18-22-16(12-20(30)27(17,18)6)15(2)29(24-23(22)32-24)11-10-21(31)34-29/h12,14-15,17-19,22-24H,8-11,13H2,1-7H3/t14-,15+,17?,18?,19-,22?,23?,24?,26+,27-,28+,29-/m1/s1 |
Clave InChI |
COCPASNZXWPLFW-JSOIJJEBSA-N |
SMILES isomérico |
C[C@H]1C2=CC(=O)[C@]3(C(C2C4C([C@@]15CCC(=O)O5)O4)CCC3[C@@H](C)[C@H]6C[C@]7(C(O[C@](O6)(O7)C)(C)C)C)C |
SMILES canónico |
CC1C2=CC(=O)C3(C(C2C4C(C15CCC(=O)O5)O4)CCC3C(C)C6CC7(C(OC(O6)(O7)C)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)


![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)



![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)


![(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol](/img/structure/B14283292.png)

